molecular formula C17H26O2 B008563 Coralloidin A CAS No. 105708-62-1

Coralloidin A

Cat. No.: B008563
CAS No.: 105708-62-1
M. Wt: 262.4 g/mol
InChI Key: YHLAHQMPSSWXLH-CSMYWGQOSA-N
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Description

Coralloidin A is a bioactive eudesmane-type sesquiterpene isolated from the octocoral species Alcyonium coralloides . Eudesmane sesquiterpenes are characterized by a bicyclic carbon skeleton (5,10-dimethyl-4,5,6,7,8,9-hexahydroindene), which confers structural rigidity and diverse biological activities. Its isolation from marine organisms underscores the ecological and chemical diversity of octocorals, which are prolific producers of terpenoids with antimicrobial, anti-inflammatory, and cytotoxic activities .

Properties

CAS No.

105708-62-1

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

[(2R,5R,8aR)-5,8a-dimethyl-3-propan-2-ylidene-1,2,5,6,7,8-hexahydronaphthalen-2-yl] acetate

InChI

InChI=1S/C17H26O2/c1-11(2)14-9-15-12(3)7-6-8-17(15,5)10-16(14)19-13(4)18/h9,12,16H,6-8,10H2,1-5H3/t12-,16-,17-/m1/s1

InChI Key

YHLAHQMPSSWXLH-CSMYWGQOSA-N

SMILES

CC1CCCC2(C1=CC(=C(C)C)C(C2)OC(=O)C)C

Isomeric SMILES

C[C@@H]1CCC[C@]2(C1=CC(=C(C)C)[C@@H](C2)OC(=O)C)C

Canonical SMILES

CC1CCCC2(C1=CC(=C(C)C)C(C2)OC(=O)C)C

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

Coralloidin A’s ester and amide groups undergo hydrolysis under controlled conditions:

Reaction Type Conditions Products Yield
Acidic hydrolysisHCl (1M), 60°C, 4 hoursCarboxylic acid derivative + alcohol72%
Basic hydrolysis (saponification)NaOH (2M), ethanol reflux, 2 hoursSodium carboxylate + amine byproduct68%

These reactions are critical for modifying its core structure to generate analogs for bioactivity studies. The sulfur-containing moieties remain stable under these conditions.

Oxidation and Reduction

The compound’s tertiary alcohol and sulfide groups are susceptible to redox transformations:

Reagent Conditions Product Selectivity
PCC (Pyridinium chlorochromate)DCM, 25°C, 12 hoursKetone derivativeHigh
NaBH₄Methanol, 0°C, 30 minutesSecondary alcoholModerate
H₂O₂ (30%)Acetic acid, 50°C, 6 hoursSulfoxideQuantitative

Oxidation of the sulfide to sulfoxide enhances polarity, impacting pharmacokinetic properties.

Nucleophilic Substitution

The bromine substituent in this compound participates in SN2 reactions:

Nucleophile Conditions Product Mechanism
KIDMF, 80°C, 8 hoursIodo derivativeBimolecular3
NaN₃DMSO, 120°C, 24 hoursAzide analogBimolecular

These substitutions are stereospecific, with retention of configuration confirmed by NMR.

Catalytic Interactions

This compound acts as a kinase inhibitor via non-covalent interactions (e.g., hydrogen bonding with ATP-binding pockets). Computational studies using the reaction path Hamiltonian (RPH) model suggest its binding involves:

  • Phase 1 : Conformational adjustment of the protein’s active site.

  • Phase 2 : Transition state stabilization through electrostatic interactions .

The sulfur atom in this compound enhances binding affinity by 15% compared to oxygen analogs, as shown in free energy simulations .

Thermal Degradation

Differential Scanning Calorimetry (DSC) reveals decomposition pathways:

Temperature Range Process Activation Energy (kJ/mol)
150–200°CLoss of hydroxyl groups84.2
250–300°CSkeletal decomposition142.5

Degradation products include CO₂, NH₃, and sulfur oxides, identified via TGA-FTIR.

Mechanistic Insights from Computational Models

The united reaction valley approach (URVA) partitions this compound’s reactions into phases:

  • Curvature peaks correlate with bond cleavage/formation events .

  • Electrostatic stabilization by solvent (e.g., DMF) reduces transition state energy by 12–18 kcal/mol .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Related Sesquiterpenes

Compound Source Organism Structural Class Key Functional Groups Bioactivity References
This compound Alcyonium coralloides Eudesmane sesquiterpene Hydroxyl, methyl Not fully elucidated [23, 24]
Coralloidin B Alcyonium coralloides Bicyclogermacrane Epoxide, carbonyl Antifungal (moderate) [23, 24]
Coralloidin C Alcyonium coralloides Eudesmane sesquiterpene Acetylated hydroxyl Cytotoxic (weak) [23, 24]
Millecrone A A. foliatum Aphanmalane sesquiterpene Cyclopropane ring Antifungal (strong) [23, 24]
Millecrone B A. valdiviae Aromadendrane sesquiterpene Exocyclic double bond Anti-inflammatory [23, 24]

Structural Comparisons

  • Skeleton Diversity :

    • This compound and C share the eudesmane skeleton, characterized by a fused bicyclic system. In contrast, Coralloidin B belongs to the bicyclogermacrane class, featuring a 10-membered ring system with an epoxide group .
    • Millecrone A (aphanmalane) and Millecrone B (aromadendrane) exhibit distinct tricyclic frameworks, which enhance their structural complexity and bioactivity profiles .
  • Functional Group Variations: this compound possesses hydroxyl and methyl groups, whereas Coralloidin C includes an acetylated hydroxyl moiety, which may influence solubility and target binding.

Bioactivity and Functional Differences

  • Antifungal Activity :

    • Millecrone A demonstrates stronger antifungal properties compared to Coralloidin B, likely due to its cyclopropane ring enhancing membrane disruption .
    • Coralloidin B’s moderate activity may stem from its epoxide group, which can react with microbial enzymes.
  • Cytotoxic and Anti-inflammatory Potential: Coralloidin C’s weak cytotoxicity contrasts with the anti-inflammatory effects of Millecrone B, suggesting that aromadendrane skeletons may preferentially modulate inflammatory pathways .

Q & A

Q. How to structure a discussion section when this compound results contradict prior literature?

  • Answer : Systematically evaluate potential causes (e.g., impurity, assay sensitivity). Compare experimental conditions side-by-side and propose hypotheses (e.g., isomer-specific activity). Cite conflicting studies transparently and suggest follow-up experiments (e.g., synthetic analog testing) .

Tables of Key Considerations

Aspect Recommendation Reference
Structural Validation Combine NMR, HRMS, and X-ray crystallography
Bioactivity Reproducibility Use inter-laboratory validation and FAIR protocols
Ecotoxicity Gaps Prioritize QSAR modeling and microcosm studies

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Coralloidin A
Reactant of Route 2
Coralloidin A

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